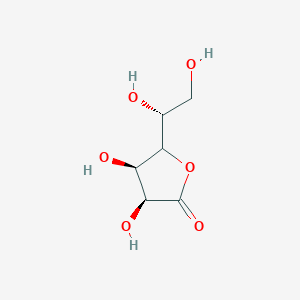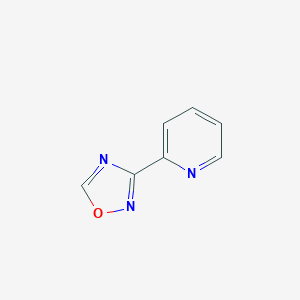![molecular formula C7H7N3 B085475 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1004-65-5](/img/structure/B85475.png)
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine
説明
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine belongs to the class of triazolopyridine . It is a novel chemotype based on a [1,2,4]triazolo [4,3-a]pyridine scaffold .
Synthesis Analysis
A series of [1,2,4]triazolo [4,3-a]pyridines were designed and synthesized as potential antiviral and antimicrobial agents . The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .
Molecular Structure Analysis
The structural and optical properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine molecules have been studied .
Chemical Reactions Analysis
[1,2,4]Triazolo [4,3-a]pyridines have been used in various chemical reactions. For instance, they have been used as microtubulin polymerization inhibitors .
科学的研究の応用
Antifungal Applications
Triazole derivatives, including 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine , have been extensively studied for their antifungal properties . These compounds can inhibit the growth of various fungal pathogens by interfering with the synthesis of ergosterol, a key component of fungal cell membranes. This makes them valuable in the development of new antifungal agents, especially in the face of rising drug resistance.
Antibacterial Activity
The antibacterial potential of triazole compounds is significant due to their ability to target and disrupt bacterial cell processes . Research has shown that these molecules can be effective against both Gram-positive and Gram-negative bacteria, which is crucial for addressing the challenge of multidrug-resistant bacterial strains.
Anticancer Research
Triazoles, including 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine , are being explored for their anticancer activities . They can act on various pathways involved in cancer cell proliferation and survival, making them promising candidates for the development of novel anticancer drugs.
Antiviral Properties
The structural versatility of triazoles allows them to be tailored for antiviral applications . They can be designed to inhibit viral replication by targeting specific proteins or enzymes essential for the viral life cycle. This adaptability is particularly useful in the rapid development of antiviral drugs against emerging viral threats.
Antidiabetic Effects
Triazole derivatives have shown potential in the treatment of diabetes . They can modulate the activity of enzymes involved in glucose metabolism, offering a new approach to managing blood sugar levels in diabetic patients.
Neuroprotective Effects
Research has indicated that triazole compounds may possess neuroprotective properties . They could play a role in the treatment of neurodegenerative diseases by protecting neuronal cells from damage and improving cognitive functions.
Anti-inflammatory and Analgesic Uses
The anti-inflammatory and analgesic effects of triazoles are well-documented . These compounds can inhibit the production of pro-inflammatory cytokines and mediators, providing relief from pain and inflammation in various conditions.
作用機序
Target of Action
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine is a type of triazole compound . Triazole compounds are known to bind readily in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Mode of Action
Triazole compounds are known to interact with their targets, leading to changes in the biological system . For instance, some triazolo pyrazine derivatives have been found to inhibit c-Met/VEGFR-2 kinases, which are involved in cancer cell proliferation .
Biochemical Pathways
It’s known that triazole compounds can affect a variety of biochemical pathways due to their ability to bind with various enzymes and receptors . For example, some triazolo pyrazine derivatives have been found to inhibit the c-Met/VEGFR-2 pathway, which plays a crucial role in cancer cell proliferation .
Result of Action
Some triazolo pyrazine derivatives have shown significant inhibitory activity against cancer cell lines . For instance, one derivative exhibited excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines .
特性
IUPAC Name |
3-methyl-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-6-8-9-7-4-2-3-5-10(6)7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXVBWLYSGMTCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50290398 | |
| Record name | 3-methyl-[1,2,4]triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50290398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1004-65-5 | |
| Record name | 1004-65-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68458 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-methyl-[1,2,4]triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50290398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyl-1,2,4-triazolo[4,3-a]pyridine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H8Y5P98VZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-methyl-[1,2,4]triazolo[4,3-a]pyridine interact with p38 MAP kinase, and what are the potential downstream implications of this interaction?
A1: The research highlights that 3-methyl-[1,2,4]triazolo[4,3-a]pyridine acts as a potent inhibitor of p38 MAP kinase. [] It achieves this by mimicking the hydrogen-bond acceptor function of the benzimidazolone nucleus found in known p38 inhibitors. Unexpectedly, the triazole group in this compound acts as a dual hydrogen bond acceptor within the p38α active site. [] This dual interaction induces a shift in the crossover connection of the p38α structure. []
Q2: The study mentions calculated descriptors for hydrophobic and pi-pi interaction capacities. How did these descriptors contribute to understanding the potency of 3-methyl-[1,2,4]triazolo[4,3-a]pyridine as a p38 MAP kinase inhibitor?
A2: The researchers utilized computational chemistry approaches to calculate various molecular descriptors, including those related to hydrophobic interactions and pi-pi stacking capabilities. [] These calculations provided insights into how strongly 3-methyl-[1,2,4]triazolo[4,3-a]pyridine could interact with the p38 MAP kinase active site through these non-covalent interactions. The study found a strong correlation between these calculated descriptors, particularly those describing hydrophobic and pi-pi interactions, and the experimentally determined potency of the compound. [] This suggests that optimizing these specific interactions could be a valuable strategy for designing even more potent p38 MAP kinase inhibitors based on the 3-methyl-[1,2,4]triazolo[4,3-a]pyridine scaffold.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










acetic acid](/img/structure/B85405.png)





